

Tylocrebrine: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tylocrebrine**

Cat. No.: **B1682565**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of a key synthetic methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and drug discovery.

Chemical Structure

Tylocrebrine is a pentacyclic compound with the molecular formula C₂₄H₂₇NO₄.^[1] Its core structure consists of a phenanthrene ring system fused to an indolizidine moiety. The IUPAC name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine. The presence of a chiral center at the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also referred to as (-)-**Tylocrebrine** and (+)-**Tylocrebrine**, respectively.

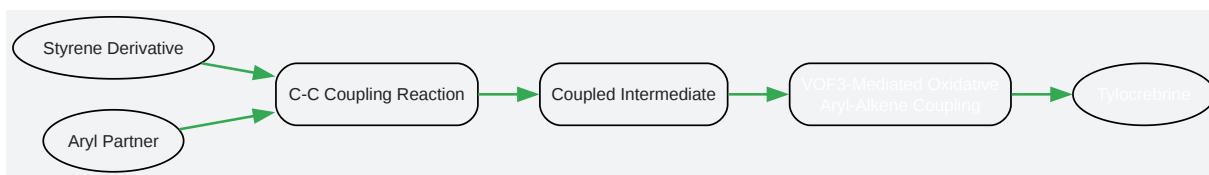
Below is a two-dimensional representation of the chemical structure of (-)-**Tylocrebrine**.

Caption: 2D Chemical Structure of (-)-**Tylocrebrine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Tylocrebrine** is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₇ NO ₄	[1]
Molecular Weight	393.48 g/mol	[1]
CAS Number	61302-92-9 (for (-)-Tylocrebrine)	[1]
IUPAC Name	(13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine	[1]


Synthesis of Tylocrebrine

The total synthesis of **Tylocrebrine** has been a subject of considerable research, with various strategies developed to construct its complex pentacyclic framework. Both racemic and enantioselective syntheses have been reported. A notable and highly convergent approach involves a VOF₃-mediated oxidative aryl-alkene coupling as the key step. This methodology allows for the late-stage formation of the phenanthrene core with high regioselectivity.

Key Synthetic Strategy: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

A highly convergent synthesis of **Tylocrebrine** and related phenanthroindolizidine alkaloids has been reported by Niphakis and Georg.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This strategy relies on the coupling of a substituted styrene derivative with an appropriate aryl partner, followed by an oxidative cyclization to form the phenanthrene ring system. The key final step employs vanadium(V) oxytrifluoride (VOF₃) to mediate the aryl-alkene coupling.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The general workflow for this synthetic approach is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for **Tylocrebrine** synthesis.

Detailed Experimental Protocol: VOF_3 -Mediated Synthesis of (\pm) -Tylocrebrine

The following is a representative experimental protocol adapted from the work of Niphakis and Georg.[1][3][5]

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the requisite styrene precursor, which contains the indolizidine moiety. This is typically achieved through a multi-step sequence starting from commercially available materials.

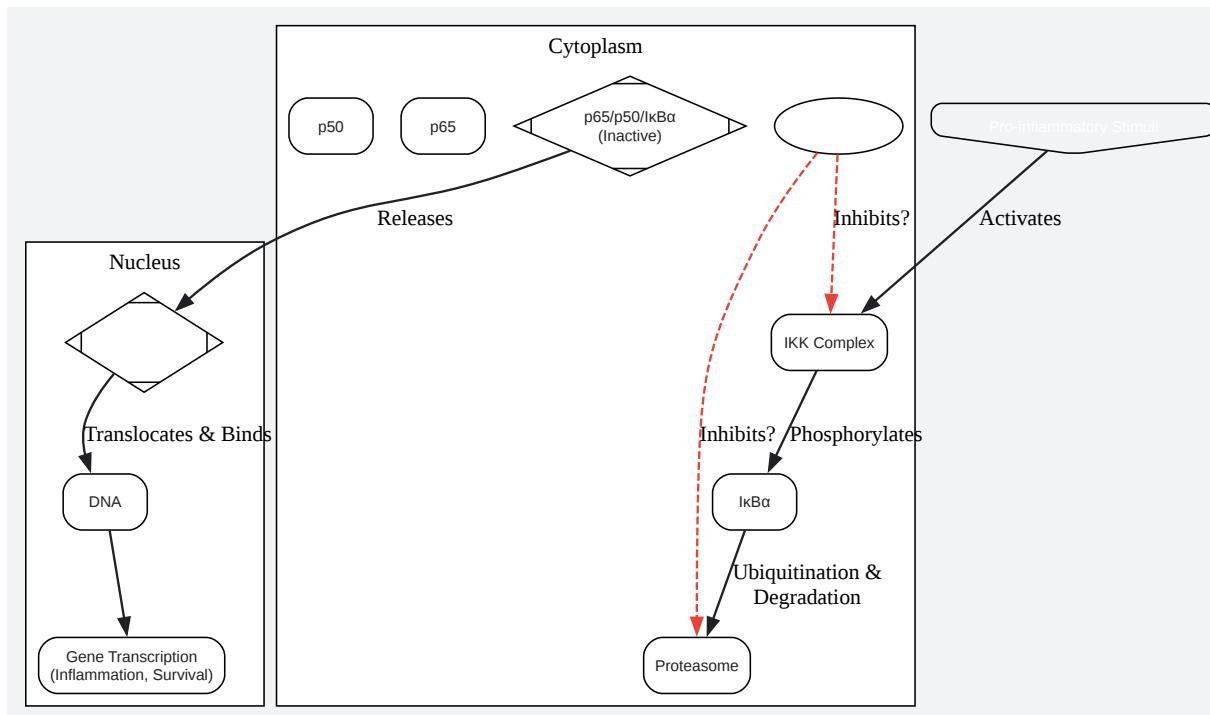
Step 2: VOF_3 -Mediated Oxidative Aryl-Alkene Coupling

- Materials:
 - Styrene precursor
 - Vanadium(V) oxytrifluoride (VOF_3)
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (CH_2Cl_2) (anhydrous)
 - Argon atmosphere

- Procedure:

- To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add trifluoroacetic acid.
- Slowly add a solution of VOF_3 in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (\pm)-**Tylocrebrine**.

Biological Activity and Mechanism of Action


Tylocrebrine exhibits potent cytotoxic activity against a range of cancer cell lines. However, its clinical development has been hampered by significant central nervous system (CNS) toxicity. The primary mechanism of its anticancer effect is attributed to the inhibition of protein synthesis.

Inhibition of Protein Synthesis

Tylocrebrine and related phenanthroindolizidine alkaloids are known to interfere with ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a global shutdown of protein production within the cell, ultimately triggering apoptosis.

Modulation of NF-κB Signaling

Emerging evidence suggests that **Tylocrebrine**'s cytotoxic effects may also be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB signaling pathway by **Tylocrebrine**.

The exact point of intervention by **Tylocrebrine** within the NF-κB pathway is still under investigation. It is hypothesized to inhibit the IκB kinase (IKK) complex or the proteasomal degradation of IκBα, thereby preventing the nuclear translocation of the active p65/p50 heterodimer.

Quantitative Biological Data

The cytotoxic potency of **Tylocrebrine** has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values provide a quantitative measure of its efficacy. A summary of representative IC_{50} data will be compiled as more specific data becomes available through further research.

Conclusion

Tylocrebrine remains a molecule of significant interest due to its potent biological activity. The development of efficient and scalable synthetic routes, such as the VOF_3 -mediated oxidative aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further exploration of its therapeutic potential. A deeper understanding of its mechanism of action, particularly its effects on signaling pathways like NF- κ B, will be crucial for designing derivatives with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and paving the way for future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of tylocrebrine and related phenanthroindolizidines by VOF_3 -mediated oxidative aryl-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF_3 -Mediated Oxidative Aryl-Alkene Coupling - Organic Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Tylocrebrine: A Deep Dive into its Chemical Architecture and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682565#tylocrebrine-chemical-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com